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molecular formula C10H10N2O B8578169 N-(3-cyanobenzyl)acetamide

N-(3-cyanobenzyl)acetamide

Cat. No. B8578169
M. Wt: 174.20 g/mol
InChI Key: ZWJDWDIKHRLELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05532258

Procedure details

A solution of hydrazine hydrate (4.0 g) in methanol was added dropwise to a mixture of N-(3-cyanobenzyl)phthalimide (17.0 g) in tetrahydrofuran (150 ml) and methanol (120 ml) at ambient temperature under stirring and the resultant mixture was stirred for 3 hours at ambient temperature. To the reaction mixture was added dropwise 6N-hydrochloric acid (25 ml) and the mixture was stirred for one hour at ambient temperature. The reaction mixture was evaporated in vacuo. To the residue was added water (60 ml) and the mixture was stirred at 10 minutes and filtrated. The filtrate was washed with ethyl acetate and adjusted to pH 8.0 with 20% potassium carbonate solution. Acetic anhydride (15 ml) was added dropwise to the resulting solution at 8° to 20° C. under stirring and the mixture was stirred for one hour at 10° to 20° C. The reaction mixture was extracted with ethyl acetate, and extract was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was recrystallized from a mixture of ethyl acetate and diisopropyl ether to give N-(3-cyanobenzyl)acetamide (7.45 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.NN.[C:4]([C:6]1[CH:7]=[C:8]([CH:21]=[CH:22][CH:23]=1)[CH2:9][N:10]1C(=O)C2=CC=CC=[C:12]2[C:11]1=[O:20])#[N:5].Cl>CO.O1CCCC1>[C:4]([C:6]1[CH:7]=[C:8]([CH:21]=[CH:22][CH:23]=1)[CH2:9][NH:10][C:11](=[O:20])[CH3:12])#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O.NN
Name
Quantity
17 g
Type
reactant
Smiles
C(#N)C=1C=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added water (60 ml)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
The filtrate was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
Acetic anhydride (15 ml) was added dropwise to the resulting solution at 8° to 20° C.
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at 10° to 20° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of ethyl acetate and diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(CNC(C)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.45 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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